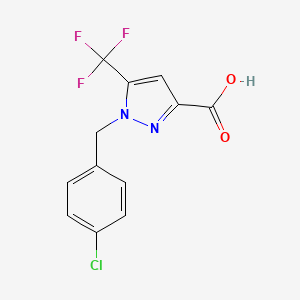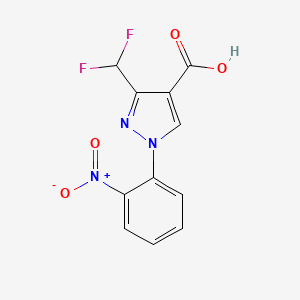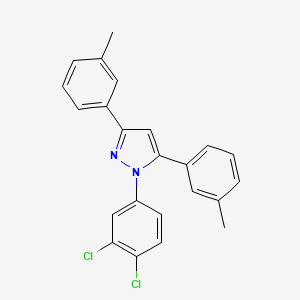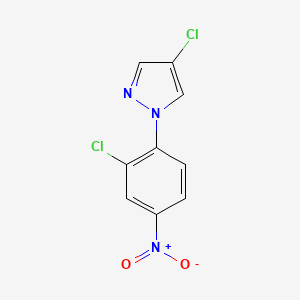![molecular formula C9H9NO4 B10909774 2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H9NO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a hydroxyiminomethyl group attached to the phenoxy ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid typically involves the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU as a coupling agent at room temperature . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid and its derivatives involves interactions with specific molecular targets. For instance, as a precursor to COX-2 inhibitors, it targets the cyclooxygenase-2 enzyme, inhibiting its activity and thereby reducing inflammation . The hydroxyiminomethyl group can also interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Phenoxyacetic acid: The parent compound, used in various industrial applications.
2-(2-isopropylphenoxy)acetic acid: A derivative with similar synthetic routes and applications.
Chalcone, Indole, and Quinoline derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Uniqueness: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-14-8-4-2-1-3-7(8)5-10-13/h1-5,13H,6H2,(H,11,12)/b10-5+ |
Clé InChI |
KDKVFENTGYJSML-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/O)OCC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10909693.png)

![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909703.png)
![N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909710.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B10909713.png)

![1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B10909723.png)
![3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10909727.png)

![4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B10909740.png)
![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B10909759.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)
